molecular formula C7H13Cl2NO3 B15317814 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride

2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride

Cat. No.: B15317814
M. Wt: 230.09 g/mol
InChI Key: HGCQVYQPHNWWOU-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride is a chemical compound characterized by the presence of a morpholine ring, which is a versatile heterocycle containing both nitrogen and oxygen atoms. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride typically involves the reaction of morpholine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines or thiols for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethylcarbonochloridatehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C7H13Cl2NO3

Molecular Weight

230.09 g/mol

IUPAC Name

2-morpholin-4-ylethyl carbonochloridate;hydrochloride

InChI

InChI=1S/C7H12ClNO3.ClH/c8-7(10)12-6-3-9-1-4-11-5-2-9;/h1-6H2;1H

InChI Key

HGCQVYQPHNWWOU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC(=O)Cl.Cl

Origin of Product

United States

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